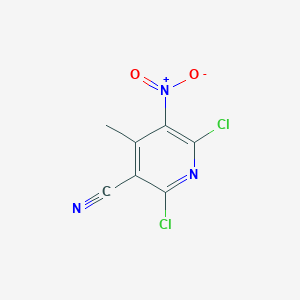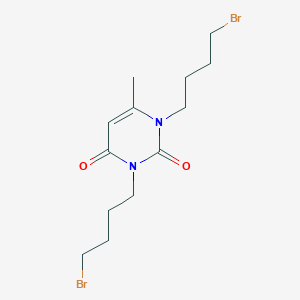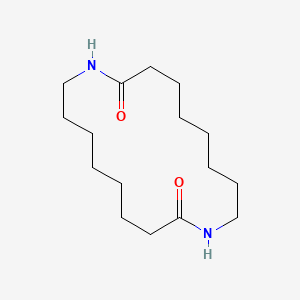
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, a nitro group, and a nitrile group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile typically involves the nitration of substituted pyridines. One common method involves the reaction of pyridine derivatives with dinitrogen pentoxide (N2O5) in an organic solvent, followed by further reactions to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes. For example, starting with 2,6-dichloropyridine, various functional groups are introduced through controlled reactions involving nitration, chlorination, and other substitution reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like iron powder in acetic acid are used to convert the nitro group to an amino group.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Reduction Reactions: The major product is 2,6-dichloro-4-methyl-5-aminopyridine-3-carbonitrile.
Oxidation Reactions: The major product is 2,6-dichloro-4-carboxy-5-nitropyridine-3-carbonitrile.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a biochemical reagent in various biological studies.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atoms and nitrile group also contribute to its reactivity, allowing it to participate in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Dichloro-4-nitropyridine
- 2,5-Dichloro-3-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 2-Chloro-4-nitropyridine
Uniqueness
2,6-Dichloro-4-methyl-5-nitropyridine-3-carbonitrile is unique due to the presence of both a nitro group and a nitrile group on the same pyridine ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
60524-25-6 |
|---|---|
Molekularformel |
C7H3Cl2N3O2 |
Molekulargewicht |
232.02 g/mol |
IUPAC-Name |
2,6-dichloro-4-methyl-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C7H3Cl2N3O2/c1-3-4(2-10)6(8)11-7(9)5(3)12(13)14/h1H3 |
InChI-Schlüssel |
LEQNSZATYRXGMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

![2,2-Dimethylbicyclo[2.2.2]octane](/img/structure/B14609119.png)

![N-Decyl-5-methylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609128.png)



